
An In-depth Technical Guide to the Discovery
and History of Fosfosal

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fosfosal

Cat. No.: B1673571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fosfosal, chemically known as 2-(phosphonooxy)benzoic acid, is a salicylic acid derivative

developed as an analgesic and non-steroidal anti-inflammatory drug (NSAID). This technical

guide provides a comprehensive overview of the discovery, history, and pharmacological profile

of Fosfosal. It details the key researchers and institutions involved in its development, a

timeline of its progression, its mechanism of action as a prodrug of salicylic acid, and its

pharmacokinetic properties. This document also includes detailed experimental protocols for its

synthesis and analysis, quantitative data from preclinical and clinical studies, and visualizations

of its metabolic pathway and experimental workflows.

Discovery and History
Fosfosal, also known by its developmental code UR-1521 and brand names such as Disdolen

and Aydolid, was developed by the research-focused pharmaceutical company J. Uriach & Cia.

S.A., based in Barcelona, Spain. The primary research and development efforts took place in

the late 1970s and early 1980s. A key figure in the pharmacological investigation of Fosfosal
was J. Forn, who, along with his colleagues at the J. Uriach & Cia. Research Center, published

several seminal papers characterizing the drug's properties.[1][2]

The development of Fosfosal was situated within the broader context of research into salicylic

acid derivatives. The goal was to create a compound that would retain the therapeutic benefits
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of salicylic acid while potentially offering an improved gastrointestinal safety profile. By

chemically modifying salicylic acid with a phosphate group, the researchers aimed to create a

prodrug that would be absorbed intact and then hydrolyzed to release the active metabolite,

salicylic acid, systemically.

Timeline of Key Developments:

Early 1980s: Initial pharmacological and pharmacokinetic studies on Fosfosal (UR-1521)

are published by researchers at J. Uriach & Cia. S.A., establishing its profile as a new

analgesic and anti-inflammatory agent.[1][2]

1988: A human pharmacokinetic study is published, detailing the plasma concentrations of

Fosfosal and its active metabolite, salicylic acid, after single and multiple oral doses.[3]

1990s-Present: Fosfosal is used in various countries as a prescription medication for the

treatment of pain and inflammation.

It is important to distinguish Fosfosal, the salicylic acid derivative, from a veterinary product of

the same name. The veterinary "Fosfosal" is an injectable mineral supplement for livestock

and has a completely different composition and purpose.

Mechanism of Action
Fosfosal is a prodrug of salicylic acid. After oral administration, it is absorbed and

subsequently hydrolyzed in the body to release salicylic acid, its active metabolite, and

phosphoric acid. The therapeutic effects of Fosfosal are mediated by salicylic acid.

Salicylic acid is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily

through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes

are responsible for the synthesis of prostaglandins, which are key mediators of inflammation,

pain, and fever. By inhibiting COX enzymes, salicylic acid reduces the production of

prostaglandins, thereby alleviating inflammatory symptoms. While salicylic acid is a relatively

weak direct inhibitor of COX activity in vitro, it has been shown to suppress the expression of

the inducible COX-2 enzyme.

Signaling Pathway
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The primary signaling pathway affected by the active metabolite of Fosfosal is the

prostaglandin biosynthesis pathway.
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Caption: Metabolic activation of Fosfosal and inhibition of the COX pathway.

Quantitative Data
Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of Fosfosal and its active

metabolite, salicylic acid, in humans and preclinical species.

Table 1: Pharmacokinetic Parameters of Salicylic Acid after Oral Administration of Fosfosal in
Humans[3]

Dosage
Regimen

Cmin-ss
(µg/mL)

Cmax-ss
(µg/mL)

t1/2 of
Salicylic Acid

AUC-ss (0-8h)

1,200 mg t.i.d. - - - -

2,400 mg b.i.d. - - - -

2,400 mg t.i.d. 184 276
Significantly

prolonged

Higher than other

regimens

Table 2: Pharmacokinetic Parameters of Fosfosal and Salicylic Acid in Rats and Dogs[4]
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Species Route Dose (mg/kg) Fosfosal t1/2
Salicylic Acid
t1/2

Rat IV 100 2.7 min 13.8 h

Dog IV 80 6.7 min 7.1 h

Rat Oral 100 Not detected -

Dog Oral 80 Not detected -

Experimental Protocols
Synthesis of 2-(Phosphonooxy)benzoic Acid (Fosfosal)
This protocol describes a general method for the synthesis of Fosfosal from salicylic acid.

Materials:

Salicylic acid

Phosphorus oxychloride (POCl₃)

Pyridine (or other suitable base)

Anhydrous diethyl ether (or other suitable solvent)

Hydrochloric acid (HCl)

Water

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser with a drying tube, dissolve salicylic acid in

anhydrous diethyl ether and an excess of pyridine.

Phosphorylation: Cool the solution in an ice bath. Add phosphorus oxychloride dropwise from

the dropping funnel with constant stirring.
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Reflux: After the addition is complete, allow the mixture to warm to room temperature and

then heat to reflux for several hours.

Hydrolysis: Cool the reaction mixture and slowly add water to hydrolyze the unreacted

phosphorus oxychloride and the resulting phosphate ester.

Acidification and Extraction: Acidify the mixture with hydrochloric acid. The product will

precipitate. Extract the aqueous layer with diethyl ether.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate

the solvent. The crude product can be purified by recrystallization from a suitable solvent

system.
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1. Dissolve Salicylic Acid
in Pyridine and Ether

2. Add POCl₃ dropwise
at 0°C

3. Reflux for several hours

4. Hydrolyze with water

5. Acidify with HCl
and Extract

6. Purify by recrystallization
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Caption: General workflow for the synthesis of Fosfosal.

Determination of Fosfosal and Salicylic Acid in Plasma
by HPLC
This protocol provides a general method for the simultaneous determination of Fosfosal and

salicylic acid in plasma samples.[3]

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1673571?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673571?utm_src=pdf-body
https://www.benchchem.com/product/b1673571?utm_src=pdf-body
https://www.benchchem.com/product/b1673571?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3264273/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-Performance Liquid Chromatography (HPLC) system with a UV detector

C18 reverse-phase column

Acetonitrile

Methanol

Phosphoric acid

Water (HPLC grade)

Plasma samples

Internal standard (e.g., another salicylic acid derivative not present in the sample)

Procedure:

Sample Preparation:

To a known volume of plasma, add a known amount of the internal standard.

Precipitate plasma proteins by adding an excess of acetonitrile or methanol.

Centrifuge the samples to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase.

HPLC Analysis:

Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid (adjust proportions for

optimal separation).

Flow Rate: Typically 1.0 mL/min.
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Detection: UV detection at a wavelength appropriate for both Fosfosal and salicylic acid

(e.g., 230-240 nm).

Injection Volume: Typically 20-50 µL.

Quantification:

Generate a standard curve by analyzing solutions of known concentrations of Fosfosal,
salicylic acid, and the internal standard.

Calculate the concentrations of Fosfosal and salicylic acid in the plasma samples by

comparing their peak areas (or heights) to those of the internal standard and the standard

curve.
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Caption: Workflow for the HPLC analysis of Fosfosal and salicylic acid in plasma.

In Vitro COX Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of salicylic acid (the

active metabolite of Fosfosal) on COX-1 and COX-2 enzymes.

Materials:

Purified COX-1 and COX-2 enzymes
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Arachidonic acid (substrate)

Reaction buffer

Test compound (salicylic acid) and control inhibitors

Detection system (e.g., ELISA for prostaglandin E₂, or a colorimetric/fluorometric probe)

96-well plates

Incubator

Procedure:

Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid,

and salicylic acid at various concentrations in the reaction buffer.

Assay Setup: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to each well.

Inhibitor Addition: Add different concentrations of salicylic acid to the wells. Include wells with

a vehicle control (no inhibitor) and a known COX inhibitor as a positive control.

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the

inhibitor to bind to the enzyme.

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

Incubation: Incubate the plate for a defined time (e.g., 10-20 minutes) at 37°C.

Reaction Termination and Detection: Stop the reaction and measure the amount of

prostaglandin produced using a suitable detection method.

Data Analysis: Calculate the percentage of inhibition for each concentration of salicylic acid

and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the

enzyme activity).

Conclusion
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Fosfosal represents a notable development in the field of salicylic acid derivatives, embodying

the prodrug concept to potentially enhance the therapeutic index of a long-established anti-

inflammatory agent. Its history is rooted in the targeted research and development efforts of J.

Uriach & Cia. S.A., with significant contributions from researchers like J. Forn. The

pharmacological profile of Fosfosal is intrinsically linked to its active metabolite, salicylic acid,

and its inhibitory effects on the cyclooxygenase pathway. This technical guide provides a

foundational resource for researchers and drug development professionals interested in the

history, mechanism, and analytical methodologies associated with Fosfosal. Further research

into the nuances of its clinical efficacy and safety profile in comparison to other NSAIDs

continues to be an area of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1673571?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

